molecular formula C12H5Cl2N5 B11836699 6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile

6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B11836699
M. Wt: 290.10 g/mol
InChI Key: ZZDJHZVIDQZGSE-UHFFFAOYSA-N
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Description

6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine or tert-butyl hydroperoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, tert-butyl hydroperoxide, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents like toluene, acetonitrile, or dimethyl sulfoxide, and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. For instance, in the context of antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for microbial survival. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorination at the pyrazine and imidazo[1,2-a]pyridine rings enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C12H5Cl2N5

Molecular Weight

290.10 g/mol

IUPAC Name

6-chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C12H5Cl2N5/c13-8-1-7(2-15)12-17-4-10(19(12)6-8)9-3-16-5-11(14)18-9/h1,3-6H

InChI Key

ZZDJHZVIDQZGSE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Cl)C3=CN=CC(=N3)Cl)C#N

Origin of Product

United States

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